Tedizolid-d3
Description
Properties
Molecular Formula |
C₁₇H₁₂D₃FN₆O₃ |
|---|---|
Molecular Weight |
373.36 |
Synonyms |
3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone-d3, DA 7157-d3; TR 700-d3; |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
- Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
- Osteoarticular Infections
- Mycobacterial Infections
- Nosocomial Pneumonia
Pharmacokinetics and Safety Profile
This compound's pharmacokinetic properties are crucial for its application in clinical settings:
- Absorption and Distribution : Tedizolid is well-absorbed orally, with high bioavailability allowing for once-daily dosing. Studies indicate that it reaches peak plasma concentrations rapidly after administration .
- Metabolism : The prodrug form (tedizolid phosphate) is converted to tedizolid by phosphatases in the body, which enhances its therapeutic efficacy against resistant bacteria .
- Safety : Clinical trials have reported fewer adverse effects with tedizolid compared to linezolid, making it a safer option for long-term therapy .
Innovative Delivery Systems
Recent research has focused on enhancing the delivery of tedizolid through novel formulations:
- Nanocrystals for Ocular Applications
- Chitosan Nanoparticles
Case Studies and Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Tedizolid (Non-Deuterated Form)
- Structural Differences : Tedizolid (C₁₇H₁₅FN₆O₃) lacks deuterium substitution, resulting in a lower molecular weight (374.35 g/mol vs. ~377.35 g/mol for Tedizolid-d3) .
- Applications : Tedizolid is therapeutically active, inhibiting bacterial protein synthesis via binding to the 50S ribosomal subunit. This compound, in contrast, is exclusively used in research for drug metabolism and bioavailability studies .
- Analytical Utility : this compound’s isotopic signature allows precise quantification of Tedizolid in biological matrices, avoiding isotopic overlap in mass spectrometry .
Tedizolid Phosphate
- Structural Relationship : Tedizolid phosphate (C₁₇H₁₈FN₆O₆P) is a prodrug of Tedizolid, designed to improve oral bioavailability. It undergoes enzymatic hydrolysis in vivo to release Tedizolid .
- Functional Contrast : While this compound serves analytical purposes, Tedizolid phosphate is the clinically administered form, with a distinct pharmacokinetic profile and regulatory approval status .
Impurities and Isomers
- Key Impurities : Tedizolid-related impurities include (R)- and (S)-isomers of Tedizolid phosphate, dimeric forms, and synthetic intermediates like 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine .
- Regulatory Significance : Impurities such as Tedizolid Phosphate Dimer (CAS 856867-55-5) require stringent separation to ensure therapeutic efficacy and safety, paralleling practices for deuterated analogs in analytical settings .
Comparative Data Table
Q & A
Q. What experimental design considerations are critical for synthesizing and characterizing Tedizolid-d3 in pharmacokinetic studies?
Methodological Answer:
- Use deuterium labeling protocols to ensure isotopic purity (>98%) and validate synthesis via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
- Include stability testing under physiological conditions (e.g., pH, temperature) to confirm structural integrity during in vitro assays. Parallel control experiments with non-deuterated Tedizolid are essential for comparative analysis .
Q. How can researchers optimize analytical methods (e.g., LC-MS/MS) to quantify this compound in biological matrices?
Methodological Answer:
- Develop a calibration curve using spiked plasma/serum samples, ensuring deuterated internal standards (e.g., this compound) correct for matrix effects. Validate precision (CV <15%) and accuracy (80–120%) per FDA guidelines .
- Cross-validate with non-deuterated analogs to assess isotopic interference, particularly in multi-drug interaction studies .
Q. What are the key stability parameters for this compound in long-term storage, and how should degradation be mitigated?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via HPLC-UV. Store lyophilized forms at −80°C to minimize deuterium-hydrogen exchange .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from non-deuterated Tedizolid in in vivo models, and what methodological adjustments are required to resolve discrepancies?
Methodological Answer:
- Use isotope tracer techniques (e.g., ²H-NMR) to track deuterium retention in metabolites. Compare hepatic microsomal incubation results between Tedizolid and this compound, adjusting for kinetic isotope effects (KIEs) on CYP450-mediated oxidation .
- Address contradictory data by replicating studies across species (e.g., rodents vs. primates) and validating with in silico metabolic simulations (e.g., GastroPlus) .
Q. What experimental strategies can resolve conflicting data on this compound’s efficacy against Gram-positive vs. Gram-negative bacterial strains?
Methodological Answer:
- Conduct dose-response assays (MIC/MBC) under standardized CLSI conditions. Use isogenic bacterial strains (e.g., S. aureus with/without cfr methyltransferase) to isolate resistance mechanisms .
- Apply transcriptomic profiling (RNA-seq) to identify differential gene expression in bacterial populations exposed to this compound vs. parent compounds .
Q. How can researchers design studies to evaluate this compound’s role in overcoming oxazolidinone resistance without introducing isotopic bias?
Methodological Answer:
- Use a dual-arm experimental design: one arm with this compound and another with non-deuterated Tedizolid, controlling for variables like efflux pump activity (e.g., via mefA/mrsA knockout strains) .
- Apply multivariate regression to isolate isotopic effects from pharmacodynamic variables (e.g., protein binding, tissue penetration) .
Methodological Rigor & Data Interpretation
Q. What statistical approaches are optimal for analyzing nonlinear pharmacokinetic data from this compound studies?
Methodological Answer:
Q. How should researchers validate contradictory findings between in vitro and in vivo efficacy studies of this compound?
Methodological Answer:
- Replicate in vitro assays under in vivo-mimetic conditions (e.g., serum protein-adjusted media). Use PK/PD bridging studies to correlate free drug concentrations with efficacy .
- Apply Bayesian meta-analysis to reconcile discrepancies across studies, weighting data by sample size and methodological rigor .
Ethical and Replicability Considerations
Q. What protocols ensure replicability of this compound studies across laboratories?
Methodological Answer:
- Publish detailed synthetic procedures (e.g., deuterium incorporation ratios, purification steps) and raw analytical data (e.g., NMR spectra, chromatograms) in supplementary materials .
- Use open-source software (e.g., KNIME) for data processing pipelines to minimize variability in interpretation .
Q. How can researchers ethically address isotopic toxicity concerns in preclinical this compound trials?
Methodological Answer:
- Conduct in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) with deuterated vs. non-deuterated compounds. Submit data to institutional review boards (IRBs) for risk-benefit evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
